molecular formula C19H14N4O2S B5552876 5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5552876
M. Wt: 362.4 g/mol
InChI Key: ZHEHMSKOAOHSCL-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains a triazole ring, a furan ring, and a phenoxybenzylidene moiety This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Scientific Research Applications

5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction using a suitable furyl halide.

    Formation of the Phenoxybenzylidene Moiety: The phenoxybenzylidene moiety can be synthesized by the condensation of a phenoxybenzaldehyde with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or other essential cellular processes.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the phenoxybenzylidene moiety.

    4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the furyl group.

Uniqueness

5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both the furyl and phenoxybenzylidene moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c26-19-22-21-18(17-10-5-11-24-17)23(19)20-13-14-6-4-9-16(12-14)25-15-7-2-1-3-8-15/h1-13H,(H,22,26)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEHMSKOAOHSCL-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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5-(2-FURYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

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